4'-(4-Chlorobenzylideneamino)acetophenone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4’-(4-Chlorobenzylideneamino)acetophenone is an organic compound with the molecular formula C15H12ClNO. It is characterized by the presence of a chlorobenzylideneamino group attached to an acetophenone moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-Chlorobenzylideneamino)acetophenone typically involves the condensation reaction between 4-chlorobenzaldehyde and 4-aminoacetophenone. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
While specific industrial production methods for 4’-(4-Chlorobenzylideneamino)acetophenone are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
4’-(4-Chlorobenzylideneamino)acetophenone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the imine group to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Formation of corresponding oxides or carboxylic acids.
Reduction: Formation of 4’-(4-chlorobenzylamino)acetophenone.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Scientific Research Applications
4’-(4-Chlorobenzylideneamino)acetophenone has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 4’-(4-Chlorobenzylideneamino)acetophenone involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4’-Methoxybenzylideneaminoacetophenone
- 4’-Nitrobenzylideneaminoacetophenone
- 4’-Methylbenzylideneaminoacetophenone
Uniqueness
4’-(4-Chlorobenzylideneamino)acetophenone is unique due to the presence of the chlorine atom in the benzylideneamino group. This chlorine atom can influence the compound’s reactivity, stability, and biological activity, making it distinct from other similar compounds .
Properties
CAS No. |
32884-52-9 |
---|---|
Molecular Formula |
C15H12ClNO |
Molecular Weight |
257.71 g/mol |
IUPAC Name |
1-[4-[(4-chlorophenyl)methylideneamino]phenyl]ethanone |
InChI |
InChI=1S/C15H12ClNO/c1-11(18)13-4-8-15(9-5-13)17-10-12-2-6-14(16)7-3-12/h2-10H,1H3 |
InChI Key |
HBIOGMSFDFPLMI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)N=CC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.